molecular formula C22H23N5OS B2579137 (2-(Ethylthio)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257549-64-6

(2-(Ethylthio)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2579137
CAS RN: 1257549-64-6
M. Wt: 405.52
InChI Key: CALQFNOTXRVSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Ethylthio)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of piperazine derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Antiproliferative Activity:

(2-(Ethylthio)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone: and its derivatives have been investigated for their antiproliferative effects against cancer cell lines. Notably, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited low micromolar GI50 values. It induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in apoptosis), and reduced proliferating cell nuclear antigen (PCNA) expression. These findings suggest a complex action combining antiproliferative effects with cell death induction .

Antiviral Activity:

While specific studies on this compound are limited, related pyrazole-type compounds have shown substantial antiviral activity . Further research could explore its potential in inhibiting viral replication.

Imidazole Derivatives:

Considering the structural features, this compound could serve as a precursor for imidazole-containing derivatives. Imidazoles exhibit diverse biological activities, including antifungal, antibacterial, and antitumor effects. Investigating the synthesis and therapeutic potential of imidazole derivatives based on this compound could be valuable .

VEGFR2 Inhibition:

The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide demonstrated inhibition against VEGFR2 (vascular endothelial growth factor receptor 2). Further exploration of its antiangiogenic properties and potential use in cancer therapy is warranted .

Fluorescent pH Indicators:

The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine exhibited strong pH-sensing properties. It could serve as a potent pH indicator for fluorescence-based assays and ratiometric pH sensing .

properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-2-29-20-9-4-3-7-17(20)22(28)27-15-13-26(14-16-27)21-11-10-19(24-25-21)18-8-5-6-12-23-18/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALQFNOTXRVSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Ethylthio)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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